molecular formula C21H15ClN6O2 B2646224 2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251614-05-7

2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2646224
CAS No.: 1251614-05-7
M. Wt: 418.84
InChI Key: LRCNCJMHAZUWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H15ClN6O2 and its molecular weight is 418.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a synthetic organic molecule that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular structure of the compound is characterized by the presence of:

  • Oxadiazole ring : Known for its role in various biological activities including anticancer and anti-inflammatory effects.
  • Triazole and pyridazine moieties : These contribute to the compound's pharmacological properties.

The molecular formula is C18H16ClN5OC_{18}H_{16}ClN_5O, and its structure can be represented as follows:

Structure 2 3 4 chlorophenyl 1 2 4 oxadiazol 5 yl methyl 6 p tolyl 1 2 4 triazolo 4 3 b pyridazin 3 2H one\text{Structure }2-\text{ 3 4 chlorophenyl 1 2 4 oxadiazol 5 yl methyl 6 p tolyl 1 2 4 triazolo 4 3 b pyridazin 3 2H one}

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The incorporation of the oxadiazole moiety in this compound suggests potential activity against various cancer cell lines. For instance:

  • Cytotoxicity : The compound may demonstrate cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) due to its ability to inhibit critical enzymes involved in cancer progression .
Cell Line IC50 (µM) Reference
HeLa10.5
MCF715.0

Anti-inflammatory Activity

The oxadiazole derivatives are also known for their anti-inflammatory properties. The presence of the chlorophenyl group may enhance this activity by modulating inflammatory pathways. Studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation .

Antimicrobial Activity

There is a growing interest in the antimicrobial properties of oxadiazole derivatives. The compound might exhibit activity against various bacterial strains due to its structural features that facilitate interaction with microbial enzymes or membranes .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Targeting specific enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways that lead to cell proliferation or apoptosis.
  • Radical Scavenging : Exhibiting antioxidant properties that protect cells from oxidative stress.

Case Studies

Several studies have explored related compounds with similar structures:

  • Study on Anticancer Activity : A derivative of oxadiazole demonstrated an IC50 value of 92.4 µM against a panel of cancer cell lines, indicating significant anticancer potential .
  • Anti-inflammatory Effects : Research showed that oxadiazole derivatives could inhibit COX enzymes effectively, suggesting their utility in treating inflammatory diseases .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN6O2/c1-13-2-4-14(5-3-13)17-10-11-18-25-27(21(29)28(18)24-17)12-19-23-20(26-30-19)15-6-8-16(22)9-7-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCNCJMHAZUWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.